

Molecular structure and stereochemistry of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

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Compound of Interest

Compound Name: (S)-(-)-2-(Boc-amino)-1,5-pentanediol

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An In-Depth Technical Guide to (S)-(-)-2-(Boc-amino)-1,5-pentanediol

For Researchers, Scientists, and Drug Development Professionals

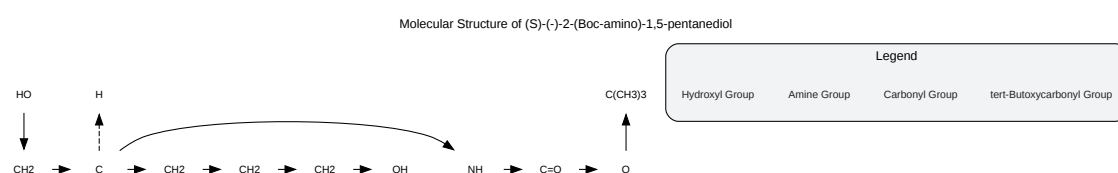
Abstract

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a valuable chiral building block extensively utilized in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its stereodefined center and bifunctional nature, possessing both a protected amine and two primary hydroxyl groups, make it a versatile synthon for the introduction of chirality and for further chemical modifications. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, synthesis, and characterization of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**. Detailed experimental protocols and spectroscopic data are included to facilitate its practical application in a research and development setting.

Molecular Structure and Stereochemistry

(S)-(-)-2-(Boc-amino)-1,5-pentanediol, with the CAS Number 162955-48-8, possesses a defined stereochemistry at the C2 position. The "(S)" designation indicates the absolute configuration of the chiral center according to the Cahn-Ingold-Prelog priority rules. The "(-)"

sign in its name refers to its levorotatory nature, meaning it rotates plane-polarized light to the left. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the primary amine, preventing its participation in unwanted side reactions during synthetic transformations. The two primary hydroxyl groups at positions 1 and 5 offer sites for further functionalization.



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Caption: Molecular Structure of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**.

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol** is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
CAS Number	162955-48-8	[1][2]
Molecular Formula	C ₁₀ H ₂₁ NO ₄	[1][2]
Molecular Weight	219.28 g/mol	[1][2]
Appearance	White to off-white solid	
Melting Point	59-62 °C	
Optical Rotation	[α] _D ²⁰ -15° (c=1 in chloroform)	
IUPAC Name	tert-butyl (S)-(1,5-dihydroxypentan-2-yl)carbamate	
Synonyms	(S)-(-)-2-(tert-butoxycarbonylamino)-1,5-pentanediol, Boc-L-2-amino-1,5-pentanediol	

Synthesis

A common and efficient method for the synthesis of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol** starts from the readily available and chiral starting material, L-glutamic acid. The synthetic pathway involves three main steps: diesterification, N-protection with a Boc group, and subsequent reduction of the diester to the diol.

Experimental Protocol: Synthesis from L-Glutamic Acid

Step 1: Dimethyl L-glutamate hydrochloride Synthesis[3]

- To a stirred suspension of L-glutamic acid (1.0 eq) in methanol (5-10 mL per gram of amino acid) at 0 °C, slowly add thionyl chloride (1.5-2.0 eq).
- Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

- After completion, concentrate the reaction mixture under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a crude oil or solid. This can be used in the next step without further purification.

Step 2: N-Boc-Dimethyl L-glutamate Synthesis[3]

- Dissolve the crude dimethyl L-glutamate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
- Cool the solution to 0 °C and add a base, such as triethylamine (2.5-3.0 eq) or sodium bicarbonate (excess), to neutralize the hydrochloride salt.
- To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- After the reaction is complete (monitored by TLC), perform an aqueous workup. Typically, this involves washing the organic layer with a weak acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-dimethyl L-glutamate.

Step 3: Reduction to **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**

- Dissolve the crude N-Boc-dimethyl L-glutamate (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF or sodium borohydride (NaBH₄) (4.0-5.0 eq) in a suitable solvent (e.g., THF/methanol mixture), to the stirred solution of the diester. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent and should be handled with extreme care.

- After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
- Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). For NaBH₄ reductions, quenching is typically done by the slow addition of an acid (e.g., 1M HCl) until the effervescence ceases.
- Filter the resulting precipitate (aluminum or boron salts) through a pad of Celite and wash the filter cake thoroughly with the reaction solvent or ethyl acetate.
- Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**.

Purification

The crude product can be purified by one of the following methods:

- Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then add a non-polar solvent in which it is poorly soluble (e.g., hexanes, heptane) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the pure crystals by filtration.
- Column Chromatography: For oily or highly impure products, purification can be achieved by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol.

Spectroscopic Characterization

The structure and purity of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol** are confirmed by various spectroscopic techniques.

Spectroscopic Data	
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 4.95 (br s, 1H, NH), 3.70-3.55 (m, 4H, CH_2OH and CH_2OH), 3.65 (m, 1H, CH-N), 1.65-1.40 (m, 4H, CH_2CH_2), 1.44 (s, 9H, $\text{C}(\text{CH}_3)_3$)
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): 156.5 ($\text{C}=\text{O}$), 79.5 ($\text{C}(\text{CH}_3)_3$), 66.0 (CH_2OH), 62.8 (CH_2OH), 52.5 (CH-N), 31.5 (CH_2), 28.4 ($\text{C}(\text{CH}_3)_3$), 27.0 (CH_2)
Mass Spectrometry (EI)	m/z: 220 ($[\text{M}+\text{H}]^+$), 164 ($[\text{M}-\text{tBu}+\text{H}]^+$), 146 ($[\text{M}-\text{Boc}+2\text{H}]^+$), 119 ($[\text{M}-\text{Boc}-\text{OH}]^+$), 57 ($[\text{tBu}]^+$)

Applications in Drug Development

(S)-(-)-2-(Boc-amino)-1,5-pentanediol serves as a critical chiral intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereocenter is often incorporated into the final drug molecule, which is crucial for its biological activity and therapeutic efficacy. The diol functionality allows for the construction of various heterocyclic systems or for linkage to other molecular scaffolds.

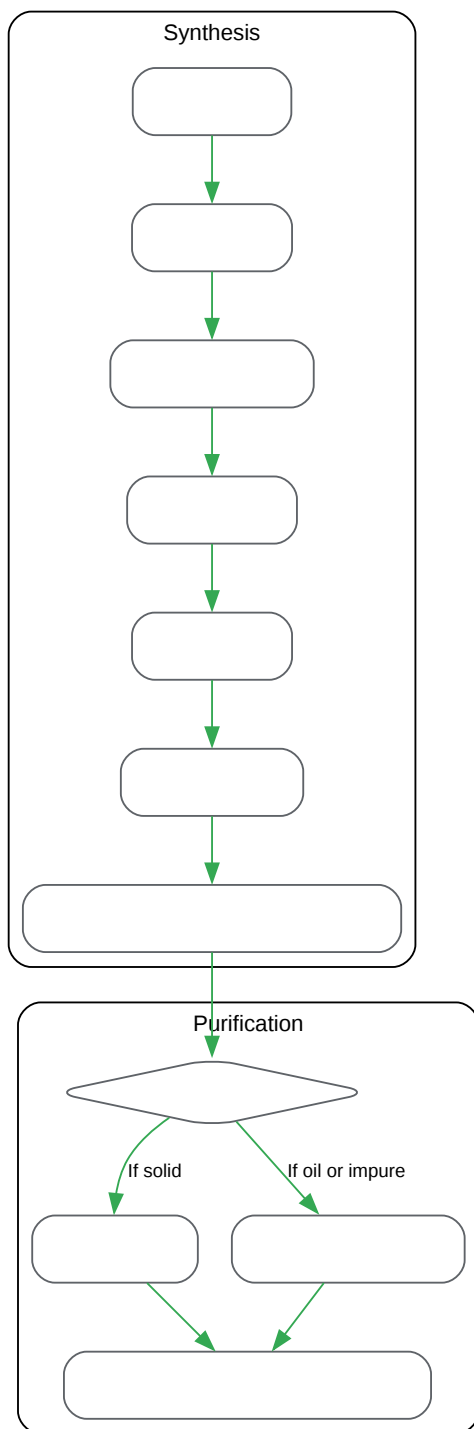
Safety and Handling

(S)-(-)-2-(Boc-amino)-1,5-pentanediol should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**.

Synthesis and Purification Workflow



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Caption: General workflow for the synthesis and purification of the target molecule.

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References

- 1. clearsynth.com [clearsynth.com]
- 2. scbt.com [scbt.com]
- 3. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
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